molecular formula C21H21N3O2 B11407696 butyl (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

butyl (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetate

Cat. No.: B11407696
M. Wt: 347.4 g/mol
InChI Key: HULLICHJWCFNER-UHFFFAOYSA-N
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Description

BUTYL 2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE: is a synthetic organic compound belonging to the indoloquinoxaline family. This compound is characterized by its complex structure, which includes an indole and quinoxaline moiety. Indoloquinoxalines are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE typically involves multi-step protocols. One common method involves the reaction of indoles with 2-vinylanilines in the presence of iodine, leading to a cascade intermolecular nucleophilic substitution and intramolecular cyclization . Another approach involves the reaction of 6H-indolo[2,3-b]quinoxalines with phenacyl bromides in a DMSO–K2CO3 system .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: BUTYL 2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and quinoxaline moieties.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives of the indoloquinoxaline structure.

Scientific Research Applications

Chemistry: In chemistry, BUTYL 2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in synthetic organic chemistry .

Biology and Medicine: The compound exhibits significant biological activities, including antiviral and anticancer properties. It has been studied for its potential to inhibit the growth of various cancer cell lines and its ability to intercalate with DNA, thereby affecting cellular processes .

Industry: In the industrial sector, the compound’s properties make it suitable for use in the development of pharmaceuticals and agrochemicals. Its antiviral and antibacterial activities are particularly valuable in creating new therapeutic agents .

Mechanism of Action

The mechanism of action of BUTYL 2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the normal function of the DNA molecule and leading to cell death. This mechanism is particularly relevant in its anticancer and antiviral activities .

Comparison with Similar Compounds

Uniqueness: BUTYL 2-{9-METHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is unique due to its specific butyl and acetate functional groups, which may confer distinct biological activities and chemical reactivity compared to other indoloquinoxaline derivatives.

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

butyl 2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetate

InChI

InChI=1S/C21H21N3O2/c1-3-4-11-26-19(25)13-24-18-10-9-14(2)12-15(18)20-21(24)23-17-8-6-5-7-16(17)22-20/h5-10,12H,3-4,11,13H2,1-2H3

InChI Key

HULLICHJWCFNER-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CN1C2=C(C=C(C=C2)C)C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

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